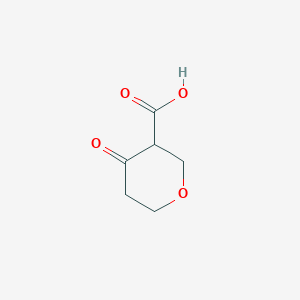

4-Oxotetrahydro-2H-pyran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxooxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5-1-2-10-3-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHSAHGKYUDEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxotetrahydro 2h Pyran 3 Carboxylic Acid and Its Derivatives

Classical and Established Synthetic Routes to the 4-Oxotetrahydro-2H-pyran Core

The construction of the fundamental 4-oxotetrahydro-2H-pyran ring is a critical step in the synthesis of the target molecule and its derivatives. Several classical methods have been effectively employed for this purpose.

Condensation Reactions Utilizing Tetrahydropyranone Precursors

One common approach involves the modification of a pre-existing tetrahydropyran-4-one skeleton. This is typically achieved by introducing a carboxyl group or its synthetic equivalent at the C-3 position through condensation reactions.

The base-catalyzed carboxylation of ketones using dialkyl carbonates, such as dimethyl carbonate, is a known method for the synthesis of β-keto esters. In the context of 4-Oxotetrahydro-2H-pyran-3-carboxylic acid, this would involve the reaction of tetrahydropyran-4-one with a reagent like dimethyl carbonate in the presence of a strong base. The base, typically sodium hydride or a sodium alkoxide, deprotonates the α-carbon of the tetrahydropyran-4-one to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethyl carbonate. The subsequent loss of a methoxide (B1231860) group yields the corresponding methyl ester of the target acid, methyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This ester can then be hydrolyzed to the desired carboxylic acid. While dimethyl carbonate is a versatile and relatively green reagent, its application in this specific transformation requires careful control of reaction conditions to favor the desired carboxylation over other potential side reactions.

| Reactant | Reagent | Base | Product |

| Tetrahydropyran-4-one | Dimethyl Carbonate | Sodium Hydride | Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate |

Cyclization Approaches from Acyclic Precursors

An alternative and widely used strategy for the synthesis of the 4-oxotetrahydro-2H-pyran core involves the intramolecular cyclization of suitably functionalized acyclic precursors. These methods build the heterocyclic ring from a linear chain, often with the simultaneous formation of the ketone and the establishment of the carbon framework for the carboxylic acid group.

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters. To synthesize the this compound core, a diester with an oxygen atom at the 4-position of a heptanedioate (B1236134) backbone is required. A relevant precursor is 4-oxa-1,7-heptanedioic acid diethyl ester (diethyl 3,3'-oxydipropionate).

In a typical procedure, this diester is treated with a strong base, such as sodium ethoxide, at low temperatures. The base abstracts a proton from the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion results in the formation of the six-membered ring and the β-keto ester functionality, yielding ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This product can then be hydrolyzed to the final carboxylic acid. A patented method describes the initial synthesis of 4-oxa-1,7-diethyl pimelate (B1236862) by reacting ethyl hydroxypropanoate with ethyl acrylate (B77674) under alkaline conditions, which is then subjected to a Dieckmann condensation to afford the desired product.

| Starting Material | Base | Product |

| Diethyl 3,3'-oxydipropionate | Sodium Ethoxide | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate |

The tetrahydropyranone ring can also be constructed from dicarboxylic acid derivatives through a sequence of cyclization and subsequent functional group manipulations. One reported method involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base to form diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate is then hydrolyzed to tetrahydropyran-4,4-dicarboxylic acid. Controlled decarboxylation of this diacid, typically by heating in a high-boiling solvent like xylene, selectively removes one of the carboxyl groups to yield tetrahydropyran-4-carboxylic acid. While this route does not directly produce the target 4-oxo derivative, the resulting tetrahydropyran-4-carboxylic acid can serve as a precursor for its synthesis through oxidation at the 4-position.

| Reactants | Intermediate 1 | Intermediate 2 | Final Product (related) |

| Diethyl malonate, Bis(2-chloroethyl) ether | Diethyl tetrahydropyran-4,4-dicarboxylate | Tetrahydropyran-4,4-dicarboxylic acid | Tetrahydropyran-4-carboxylic acid |

Application of the Prins Reaction in Core Tetrahydropyranone Synthesis

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, provides another avenue for the synthesis of the tetrahydropyran (B127337) ring system. To generate a tetrahydropyran-4-one core, a homoallylic alcohol derivative is typically used as the alkene component. The reaction with an aldehyde, often formaldehyde (B43269) or its equivalents like trioxane, in the presence of an acid catalyst leads to the formation of an oxocarbenium ion intermediate. This intermediate then undergoes an intramolecular cyclization.

For the synthesis of tetrahydropyran-4-ones, specific strategies have been developed. One variation involves the use of 3-chlorohomoallylic alcohols and aldehydes catalyzed by perrhenic acid, which directly yields cis-2,6-disubstituted tetrahydropyran-4-ones. While this specific example leads to substituted products, the underlying principle of the Prins cyclization of a functionalized homoallylic alcohol can be adapted to produce the unsubstituted tetrahydropyran-4-one core, which could then be carboxylated in a subsequent step. The reaction conditions, including the choice of acid catalyst and solvent, are crucial in directing the reaction towards the desired tetrahydropyran product and minimizing the formation of byproducts. rsc.org

| Reactants | Catalyst | Key Intermediate | Product Type |

| Homoallylic alcohol, Aldehyde | Acid (e.g., Perrhenic acid) | Oxocarbenium ion | Tetrahydropyran-4-one |

Modern and Optimized Synthetic Protocols for this compound Esters

The development of efficient and optimized synthetic routes to this compound esters is crucial for their application in medicinal and materials chemistry. Modern approaches prioritize one-pot reactions and strategies that ensure high yields and stereochemical control.

Development of One-Pot Multicomponent Reactions for Pyranone Construction

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste. chemicalbook.com While specific MCRs leading directly to this compound are not extensively documented, related pyran and tetrahydropyranone structures are often assembled through such strategies.

A notable one-pot approach for a related compound, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, involves a sequential reaction process. This method begins with the reaction of ethyl hydroxypropanoate and ethyl acrylate in the presence of a base to form 4-oxa-1,7-diethyl pimelate. Subsequent intramolecular Dieckmann condensation at low temperature with a strong base yields the target this compound ethyl ester. google.com This process, while sequential, can be performed in a single vessel, embodying the principles of a one-pot synthesis.

The general strategy for MCRs in pyran synthesis often involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a C-H acidic component, facilitated by a catalyst. researchgate.net Adapting such methodologies to yield the this compound scaffold remains an area of active investigation.

Strategies for Enhanced Yield and Stereoselectivity in Synthesis

Achieving high yields and controlling the stereochemistry at the C3 and other potential chiral centers of the tetrahydropyranone ring are paramount for the synthesis of biologically active molecules. Various strategies have been developed to address these challenges.

Stereoselective approaches to 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have been developed, which could be conceptually adapted. These methods often employ Horner-Wadsworth-Emmons olefination for the introduction of an exocyclic double bond, with the stereochemistry of the ring substituents being controlled during a preceding Michael addition step. The axial attack of nucleophiles on a dihydropyranone ring has been shown to be a key factor in determining the relative configuration of the final product. nih.gov

Furthermore, diastereoselective synthesis of highly substituted tetrahydropyran-4-ones has been achieved through tandem Knoevenagel condensation-Michael addition reactions. The choice of Lewis acid and reaction temperature has been found to be critical in controlling the diastereoselectivity of these transformations. researchgate.net For instance, the use of specific Lewis acids can favor the formation of a single diastereomer in high yields.

| Reactants | Catalyst/Conditions | Product | Yield | Diastereoselectivity |

| Aldehyde, β-ketoester | Lewis Acid, varying temperatures | Highly substituted tetrahydropyran-4-one | Excellent | Dependent on Lewis acid and temperature |

| 6-Alkyl(aryl)-3-diethoxyphosphoryldihydropyran-4-one, Gilman or Grignard reagents | -78 °C | 2-Alkyl(aryl)-6-alkyl(aryl)-3-diethoxyphosphoryltetrahydropyran-4-one | Good | High (preferential axial attack) |

Mechanistic Insights and Catalytic Systems in the Synthesis of this compound

The choice of catalyst is pivotal in directing the course of the synthesis of this compound and its derivatives, influencing both the reaction mechanism and the stereochemical outcome.

Role of Base Catalysis (e.g., Strong Bases, Lithium Bistrimethylsilyl Amide, Triethylamine)

Base catalysis plays a fundamental role in several key steps of tetrahydropyranone synthesis, particularly in reactions involving the formation of enolates and in condensation reactions.

Strong Bases (e.g., Lithium Bis(trimethylsilyl)amide): Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) are instrumental in promoting intramolecular cyclization reactions, such as the Dieckmann condensation. google.com In the synthesis of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a strong base is required to deprotonate the α-carbon of the diester precursor, facilitating the intramolecular cyclization to form the β-keto ester product. google.com LiHMDS is also widely used for generating enolates for the preparation of pyranones from other precursors. chemicalbook.com Its sterically hindered nature prevents it from acting as a nucleophile, thus favoring the desired deprotonation. wikipedia.org

Triethylamine (B128534): Weaker organic bases like triethylamine (Et₃N) are commonly employed as catalysts in multicomponent reactions for the synthesis of pyran derivatives. nih.gov Triethylamine can facilitate Knoevenagel condensation, a key step in many pyran syntheses, by deprotonating the active methylene (B1212753) compound. nih.gov In the context of the synthesis of this compound, triethylamine could be utilized to promote the initial condensation steps leading to the acyclic precursor for cyclization. The role of triethylamine often involves the deprotonation of acidic protons, thereby generating nucleophilic species that can participate in subsequent bond-forming reactions. researchgate.net

Influence of Lewis Acids on Reaction Diastereoselectivity and Enantioselectivity

Lewis acids are crucial in catalyzing various transformations in organic synthesis, including those leading to tetrahydropyran derivatives, by activating substrates and controlling stereoselectivity.

In the context of pyranone synthesis, Lewis acids can coordinate to carbonyl groups, thereby lowering the LUMO energy and enhancing their electrophilicity towards nucleophilic attack. This activation is key in promoting reactions such as the Prins cyclization, which can lead to tetrahydropyran rings. nih.gov The choice of Lewis acid can significantly influence the diastereoselectivity of the reaction. For example, in the synthesis of highly substituted tetrahydropyran-4-ones, the diastereomeric ratio of the product was found to be dependent on the nature of the Lewis acid used. researchgate.net

Furthermore, the development of chiral Lewis acid catalysts has enabled the enantioselective synthesis of various heterocyclic compounds. In the context of tetrahydropyran synthesis, chiral phosphoric acids have been used to catalyze inverse-electron-demand hetero-Diels-Alder reactions, affording tricyclic structures containing a chiral tetrahydropyran ring with high enantioselectivity. nih.gov This approach relies on remote hydrogen bonding interactions between the substrate and the catalyst to control the stereochemical outcome.

| Lewis Acid | Reaction Type | Effect on Stereoselectivity |

| Various | Tandem Knoevenagel-Michael | Controls diastereoselectivity |

| InCl₃ | Prins Cyclization | Promotes formation of all-cis-tetrahydropyran-4-one |

| FeCl₃ | Prins Cyclization | Highly stereoselective for cis-2,6-dihydropyran |

| Chiral Phosphoric Acid | IEDHDA | High enantioselectivity (up to 99% ee) |

Solvent Effects and Temperature Control in Reaction Optimization

The optimization of reaction conditions, particularly solvent and temperature, is critical for maximizing the yield and stereoselectivity of synthetic transformations.

Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. In the synthesis of pyran derivatives, a range of solvents from polar protic to nonpolar aprotic have been explored. For some multicomponent reactions leading to 4H-pyrans, water has been found to be an effective solvent, aligning with the principles of green chemistry. bohrium.com In other cases, aprotic solvents like dichloromethane (B109758) or toluene (B28343) are preferred, especially when using moisture-sensitive reagents like Lewis acids. nih.gov The solubility of reactants and the stabilization of transition states are key factors governed by the solvent.

Temperature Control: Temperature is a crucial parameter for controlling reaction kinetics and selectivity. Many stereoselective reactions for the synthesis of tetrahydropyran derivatives require low temperatures (e.g., -78 °C) to enhance diastereoselectivity by minimizing side reactions and favoring the formation of the thermodynamically more stable transition state. nih.gov Conversely, some cyclization reactions may require elevated temperatures to overcome the activation energy barrier. scispace.com The optimization of temperature is therefore a delicate balance between achieving a reasonable reaction rate and maintaining high stereochemical control.

Process Development and Scalability Considerations for this compound Production

The industrial production of this compound, a key intermediate in the pharmaceutical field, necessitates synthetic routes that are not only efficient and high-yielding but also simple, scalable, and cost-effective. Process development efforts have focused on overcoming the limitations of earlier synthetic methods, which were often characterized by harsh reaction conditions, low yields, and high costs. google.com

A notable advancement in the synthesis of this compound involves a two-step process that culminates in an intramolecular Dieckmann condensation. This approach has been presented as a more viable alternative for larger-scale production due to its milder conditions and improved process efficiency. google.com

The synthetic pathway begins with the reaction of ethyl hydroxypropanoate with ethyl acrylate in a suitable solvent under basic conditions. This initial step forms the open-chain diester intermediate, 4-oxa-1,7-diethyl pimelate. The subsequent and key step involves the cyclization of this diester. By adding a strong base at low temperatures, an intramolecular Dieckmann condensation is induced, yielding ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, the ester precursor to the final acid. google.com The final step, hydrolysis of the ethyl ester to the desired carboxylic acid, can then be accomplished through standard procedures.

The Dieckmann condensation is a well-established and powerful tool in industrial organic synthesis for forming five- and six-membered rings, making it a suitable choice for constructing the tetrahydropyranone core. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com The scalability of this reaction is a critical consideration for industrial applications. Key factors that must be managed during scale-up include efficient heat transfer to control the reaction temperature and prevent hot spots, and adequate mass transfer to ensure uniform reaction conditions throughout the reactor. numberanalytics.com

The table below outlines the key stages of this improved synthetic process.

Table 1: Process Stages for the Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-3-carboxylate

| Stage | Reaction | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Diester Formation | Ethyl hydroxypropanoate, Ethyl acrylate, Solvent, Basic conditions | 4-Oxa-1,7-diethyl pimelate |

| 2 | Dieckmann Condensation | 4-Oxa-1,7-diethyl pimelate, Strong base, Low temperature | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate |

This interactive table summarizes the two main stages of the synthetic route described in patent CN104496858A. google.com

Compared to previously existing methods, such as those starting from tetrahydropyranone and diethyl carbonate, this process offers several advantages that are crucial for scalable production. google.com These benefits are summarized in the following table.

This interactive table highlights the advantages of the process development leading to the improved synthetic route for the target compound's ethyl ester. google.com

The selection of a strong base, appropriate solvent, and strict temperature control during the cyclization step are critical parameters that influence both the yield and purity of the resulting β-keto ester. numberanalytics.com The focus on a simpler process with mild conditions directly addresses key challenges in scaling up chemical production, reducing the need for specialized high-pressure or high-temperature equipment and simplifying waste management streams.

Chemical Reactivity and Derivatization Strategies of 4 Oxotetrahydro 2h Pyran 3 Carboxylic Acid

Transformations Involving the 4-Oxo Moiety

The ketone functionality at the C4 position is a primary site for various chemical reactions, including nucleophilic additions, enolate formations, and reductions.

Nucleophilic Additions to the Ketone Functionality

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. youtube.com This reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield a tertiary alcohol. youtube.com

The general mechanism involves the attack of a nucleophile on the partially positively charged carbonyl carbon, breaking the pi bond and moving the electron pair onto the oxygen atom. youtube.com The resulting alkoxide intermediate is then protonated, often by a weak acid in a workup step, to form the final alcohol product.

| Nucleophile (Reagent) | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether solvent (e.g., THF, diethyl ether), followed by acidic workup. |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether solvent, low temperatures, followed by acidic workup. |

| Cyanide (e.g., NaCN/H+) | Cyanohydrin | Acidic conditions to generate HCN in situ. |

| Acetylides (e.g., Sodium Acetylide) | Alkynyl Tertiary Alcohol | Liquid ammonia (B1221849) or other polar aprotic solvents. |

Enolate Chemistry and Alpha-Alkylation Reactions

The protons on the carbons adjacent (alpha) to the ketone carbonyl group are acidic and can be removed by a suitable base to form a nucleophilic enolate. masterorganicchemistry.com For 4-Oxotetrahydro-2H-pyran-3-carboxylic acid, there are alpha-protons at the C3 and C5 positions. The proton at the C3 position is particularly acidic due to the electron-withdrawing effects of both the ketone and the adjacent carboxylic acid group.

Formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation. mnstate.edu The resulting enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in an alpha-alkylation reaction to form a new carbon-carbon bond. mnstate.edubham.ac.uk

The general sequence involves:

Enolate Formation: Deprotonation at an alpha-carbon using a strong base. The choice of base and reaction conditions (e.g., temperature, solvent) can influence which enolate is formed (kinetic vs. thermodynamic) in unsymmetrical ketones. bham.ac.uk

Nucleophilic Attack: The enolate attacks an electrophile (e.g., the partially positive carbon of an alkyl halide) in an SN2-type reaction. mnstate.edu

This strategy allows for the introduction of various alkyl groups at the alpha position, further diversifying the molecular structure.

Reduction and Reductive Amination Pathways

The ketone group can be readily transformed into an alcohol or an amine through reduction and reductive amination pathways, respectively.

Reduction: The 4-oxo group can be reduced to a secondary hydroxyl group using various reducing agents. The choice of reagent is crucial for chemoselectivity, especially given the presence of the carboxylic acid moiety.

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that will selectively reduce the ketone to a secondary alcohol without affecting the carboxylic acid.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will reduce both the ketone and the carboxylic acid, yielding a diol.

Reductive Amination: This powerful transformation converts the ketone directly into an amine. The process involves the reaction of the ketone with an amine (such as ammonia or a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method is a cornerstone for synthesizing substituted amines and avoids issues of over-alkylation common in other methods. masterorganicchemistry.com

Catalytic reductive amination of 4-oxotetrahydropyran derivatives has been successfully employed using catalysts like Raney nickel or other noble metals under hydrogen pressure, achieving chemoselective reduction of the imine while leaving the carboxylic acid group intact. evitachem.com Alternative protocols use reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to be effective for selectively reducing imines in the presence of carbonyls. masterorganicchemistry.com

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Ketone Reduction (Selective) | NaBH₄ in Methanol/Ethanol | 4-Hydroxytetrahydro-2H-pyran-3-carboxylic acid | masterorganicchemistry.com |

| Reductive Amination | 1. NH₃ or R-NH₂ 2. H₂, Raney Ni or Pd/C | 4-Aminotetrahydro-2H-pyran-3-carboxylic acid | evitachem.com |

| Reductive Amination | NH₃ or R-NH₂, NaBH₃CN | 4-Aminotetrahydro-2H-pyran-3-carboxylic acid | masterorganicchemistry.com |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a hub for derivatization, primarily through nucleophilic acyl substitution reactions, leading to the formation of esters and amides. khanacademy.org

Esterification and Transesterification Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental and widely used transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.

| Alcohol | Ester Product Name | Catalyst |

|---|---|---|

| Methanol | Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate | H₂SO₄ |

| Ethanol | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | H₂SO₄ |

| Propan-1-ol | Propyl 4-oxotetrahydro-2H-pyran-3-carboxylate | H₂SO₄ |

| Benzyl alcohol | Benzyl 4-oxotetrahydro-2H-pyran-3-carboxylate | H₂SO₄ |

Transesterification: This process involves converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com It can be catalyzed by either an acid or a base. In the context of this compound derivatives, if one starts with an ester (e.g., the methyl ester), it can be converted to a different ester (e.g., the ethyl ester) by heating it in an excess of the new alcohol (ethanol) with a catalyst. masterorganicchemistry.com

Amidation and Peptide Coupling Strategies

The formation of an amide bond by reacting the carboxylic acid with an amine is a critical transformation, particularly in medicinal chemistry and peptide synthesis. bachem.com Direct reaction is generally inefficient because the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. researchgate.net

This activation step converts the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine's nitrogen atom. uniurb.it A wide array of peptide coupling reagents has been developed to promote this reaction efficiently, with high yields and minimal side reactions like racemization. uni-kiel.depeptide.com

These reagents can be broadly categorized into several classes:

Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. peptide.com Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to suppress racemization and improve efficiency. peptide.com

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly effective coupling agents. bachem.com

Aminium/Uronium Salts: This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is known for its high reactivity and ability to reduce epimerization. peptide.com

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired outcome of the reaction.

| Reagent Class | Example Reagent | Full Name | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Forms an insoluble urea (B33335) byproduct, useful in solution-phase. | peptide.com |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble reagent and byproduct, easily removed by extraction. | peptide.com | |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | Highly efficient but produces carcinogenic HMPA as a byproduct. | bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A non-toxic and effective alternative to BOP. | bachem.com | |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Popular and effective general-purpose coupling reagent. | bachem.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster with less epimerization than HBTU. peptide.com | peptide.com |

Table of Compounds

| Compound Name |

|---|

| 1-Hydroxybenzotriazole (HOBt) |

| 4-Aminotetrahydro-2H-pyran-3-carboxylic acid |

| 4-Hydroxytetrahydro-2H-pyran-3-carboxylic acid |

| This compound |

| Ammonia |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| Benzyl 4-oxotetrahydro-2H-pyran-3-carboxylate |

| Benzyl alcohol |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| Ethanol |

| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate |

| Hydrogen |

| Lithium aluminum hydride (LiAlH₄) |

| Lithium diisopropylamide (LDA) |

| Methanol |

| Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| Palladium on carbon (Pd/C) |

| Propan-1-ol |

| Propyl 4-oxotetrahydro-2H-pyran-3-carboxylate |

| Raney Nickel |

| Sodium borohydride (NaBH₄) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Sulfuric acid (H₂SO₄) |

| Water |

Decarboxylation Pathways and Derivatives

As a β-keto acid, this compound is prone to decarboxylation, a reaction that involves the loss of carbon dioxide. This process is typically facilitated by heating and results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form. The decarboxylation proceeds through a cyclic, concerted transition state.

The primary derivative resulting from the decarboxylation of this compound is Dihydro-2H-pyran-4(3H)-one . This reaction effectively removes the carboxylic acid group, yielding a simpler cyclic ketone. The general transformation can be represented as follows:

Table 1: Decarboxylation of this compound

| Reactant | Product | Conditions |

|---|

This decarboxylation is a key step in synthetic pathways where the tetrahydropyran-4-one scaffold is the desired core structure for further elaboration. The resulting dihydro-2H-pyran-4(3H)-one can then be subjected to a variety of reactions at the ketone functionality or at the α-carbons.

Ring Modification and Rearrangement Reactions of the Tetrahydropyranone Scaffold

The 4-oxotetrahydropyranone scaffold can undergo several ring modification and rearrangement reactions, which are characteristic of cyclic ketones. These transformations can lead to either ring contraction or ring expansion, providing access to different heterocyclic systems.

Favorskii Rearrangement: In the presence of a base, α-halo derivatives of tetrahydropyran-4-one can undergo a Favorskii rearrangement. This reaction typically leads to a ring contraction, yielding a substituted cyclopentanecarboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate.

Baeyer-Villiger Oxidation: The tetrahydropyranone ring can be expanded through a Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgnih.gov This converts the cyclic ketone into a seven-membered lactone (an oxepanone). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org

Schmidt Reaction: The Schmidt reaction provides a method for ring expansion by inserting a nitrogen atom into the tetrahydropyranone ring. wikipedia.orglibretexts.org Treatment of the ketone with hydrazoic acid (HN₃) under acidic conditions leads to the formation of a seven-membered lactam (an azepanone). wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles from readily available cyclic ketones.

Table 2: Ring Modification and Rearrangement Reactions

| Reaction | Reagents | Product Type |

|---|---|---|

| Favorskii Rearrangement | Base, Halogenation | Cyclopentanecarboxylic acid derivative |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Lactone (Oxepanone derivative) |

Stereochemical Control and Diastereoselective Transformations

Controlling the stereochemistry of the tetrahydropyranone scaffold is crucial for its application in the synthesis of complex molecules with specific biological activities. Several strategies can be employed to achieve stereochemical control and induce diastereoselectivity in reactions involving 4-oxotetrahydropyran-3-carboxylic acid and its derivatives.

Diastereoselective Alkylation: The enolate derived from esters of 4-oxotetrahydropyran-3-carboxylic acid can be alkylated. The existing stereocenters in the molecule or the use of chiral auxiliaries can direct the approach of the electrophile, leading to the formation of one diastereomer in preference to others.

Asymmetric Hydrogenation: The ketone functionality of the tetrahydropyranone ring can be reduced to a hydroxyl group. Asymmetric hydrogenation using chiral catalysts can afford the corresponding alcohol with high enantiomeric excess. nih.govchemistryviews.org This introduces a new stereocenter with a defined configuration. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. nih.govchemistryviews.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the carboxylic acid functionality. osi.lvwikipedia.orgresearchgate.netnumberanalytics.com This chiral moiety can then direct the stereochemical outcome of subsequent reactions, such as alkylation or reduction. osi.lvwikipedia.orgresearchgate.netnumberanalytics.com After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

Table 3: Strategies for Stereochemical Control

| Method | Transformation | Key Feature |

|---|---|---|

| Diastereoselective Alkylation | C-C bond formation at C3 | Substrate or auxiliary control |

| Asymmetric Hydrogenation | Reduction of the C4-ketone | Chiral catalyst induces enantioselectivity |

These stereoselective methods are fundamental in the synthesis of complex natural products and pharmaceutical agents where precise control of the three-dimensional architecture is paramount.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Role in the Construction of Diverse Heterocyclic Scaffolds

Role in the Construction of Diverse Heterocyclic Scaffolds

The chemical nature of 4-Oxotetrahydro-2H-pyran-3-carboxylic acid makes it an ideal precursor for various heterocyclic compounds. The 1,3-dicarbonyl relationship between the ketone and the carboxylic acid (or its ester derivative) is the key to its utility in cyclocondensation reactions.

One of the most well-established applications of β-keto esters and β-keto acids is in the synthesis of pyrazole (B372694) derivatives. nih.govresearchgate.net The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classical and efficient method for constructing the pyrazole ring. nih.gov

In this context, this compound (or its corresponding ester) can react with hydrazine hydrate. The reaction proceeds through a condensation reaction between the hydrazine and the ketone at the 4-position, followed by cyclization and dehydration to form a pyrazole ring fused or attached to the pyran system. This approach provides a direct route to pyran-containing pyrazole derivatives, which are scaffolds of interest in medicinal chemistry. The reactivity of the β-keto ester functionality facilitates a Michael addition of nucleophiles like hydrazine, which then leads to cyclization into the heterocyclic pyrazole system. clockss.org

Table 1: Synthesis of Pyrazole Derivatives

| Reactant A | Reactant B | Product Class | Reaction Type |

|---|

Utility in the Formation of Fused-Ring Systems

The structure of this compound is inherently suited for the synthesis of fused-ring systems. The existing pyran ring can serve as the foundation onto which other rings are built. For example, multi-component reactions involving this keto acid, an aldehyde, an active methylene (B1212753) compound (like malononitrile), and hydrazine can lead to the formation of complex fused systems such as pyrano[2,3-c]pyrazoles. mdpi.com

These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization steps. mdpi.com The pyran oxygen and the carbonyl group can both participate in ring-forming processes, leading to bicyclic and polycyclic structures. The synthesis of 3-formylchromones, which are fused pyran derivatives, from related precursors highlights the utility of the pyran-4-one skeleton in building complex heterocyclic systems through reactions like the Vilsmeier-Haack reaction. researchgate.netmdpi.com

Precursor for Sophisticated Organic Molecules with Research Interest

The heterocyclic scaffolds derived from this compound are central to many molecules being investigated for therapeutic applications.

Intermediates in the Synthesis of Pharmaceutical Active Molecules

The pyran and pyrazole moieties are prevalent in a wide array of biologically active compounds. Consequently, this compound is a valuable starting material for generating libraries of compounds for drug discovery screening. Its ability to serve as a precursor to rigid, functionalized heterocyclic systems makes it an attractive building block for medicinal chemists.

While this compound is a versatile building block for heterocycles, its direct application in the documented synthesis of the specific inhibitors listed below is not extensively detailed in readily available literature. However, the core structures it helps generate are relevant to these classes of molecules.

Protein Kinase Inhibitors : Many kinase inhibitors feature heterocyclic cores. A patent for protein degradation agents mentions the use of a methyl ester derivative of this compound in the synthesis of complex molecules that can target proteins, including kinases. google.com This demonstrates its role as a building block in creating larger, biologically active compounds.

NIK Inhibitors, CFTR Inhibitors, and RBP4 Antagonists : These classes of therapeutic agents often incorporate complex heterocyclic frameworks. For instance, pyrazole rings, which can be synthesized from β-keto acid precursors, are known components in some drug candidates. While a direct synthetic lineage from this compound to a specific named inhibitor in these classes is not explicitly established in the searched literature, its role as a precursor to privileged scaffolds like pyrazoles makes it a relevant starting point in the exploration of new chemical entities targeting these proteins.

Contribution to β-Ketoester and β-Ketoacid Chemistry in Drug Discovery Research

The chemistry of β-ketoesters and β-ketoacids is fundamental to organic synthesis and drug discovery. researchgate.netresearchgate.net These compounds are prized for the reactivity of the methylene group situated between the two carbonyl functionalities. researchgate.net

This compound is a cyclic β-keto acid. This cyclic nature imparts conformational rigidity, which can be an advantageous feature in drug design, helping to pre-organize functional groups for optimal interaction with a biological target. The β-keto acid moiety is also known to undergo facile decarboxylation when heated, a reaction that can be exploited in synthesis to introduce new functionalities. libretexts.orgacs.org The use of cyclic β-keto esters in the synthesis of fused bicyclic and tricyclic pyrazolones highlights their utility in creating complex, pharmaceutically relevant scaffolds. researchgate.net

Table 2: Key Reactions of β-Keto Acid Moieties in Synthesis

| Reaction Type | Description | Synthetic Utility |

|---|---|---|

| Cyclocondensation | Reaction with dinucleophiles (e.g., hydrazine) to form heterocycles. | Formation of pyrazoles, pyrimidines, etc. |

| Alkylation/Acylation | Functionalization at the α-carbon (position 3). | Introduction of diverse substituents. |

| Decarboxylation | Loss of CO₂ upon heating. libretexts.org | Generation of a ketone from the acid. |

| Knoevenagel Condensation | Reaction with aldehydes/ketones at the active methylene group. | Carbon-carbon bond formation. |

The versatility of this compound as a cyclic β-keto acid ensures its continued importance as a building block in the design and synthesis of novel organic molecules for research and pharmaceutical development.

Advanced Analytical and Spectroscopic Characterization of 4 Oxotetrahydro 2h Pyran 3 Carboxylic Acid and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the primary toolset for determining the precise molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: In the proton NMR spectrum of 4-Oxotetrahydro-2H-pyran-3-carboxylic acid, distinct signals are expected for each unique proton in the molecule. The acidic proton of the carboxyl group would appear as a very broad singlet far downfield, typically above 10 ppm. The proton on the carbon bearing the carboxyl group (C3) would likely be a doublet of doublets due to coupling with the adjacent methylene (B1212753) protons. The protons of the three methylene groups (C2, C5, C6) in the pyran ring would exhibit complex splitting patterns and chemical shifts influenced by the adjacent oxygen atom and carbonyl group.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For this compound, six distinct signals are expected. The carbonyl carbons of the ketone and the carboxylic acid would appear at the lowest field (typically 170-210 ppm). The remaining four carbons of the tetrahydropyran (B127337) ring would be found in the aliphatic region of the spectrum.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular puzzle. COSY experiments establish proton-proton coupling relationships, confirming which protons are adjacent to one another. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| COOH | >10 (broad singlet) | - |

| C =O (Ketone) | - | >200 |

| C =O (Acid) | - | >170 |

| C H-COOH | ~3.5-4.0 | ~45-55 |

| O-C H₂ | ~3.8-4.5 | ~65-75 |

| C=O-C H₂ | ~2.5-3.0 | ~35-45 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, providing crucial confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₆H₈O₄), the expected exact mass would be calculated. Upon ionization, typically using electrospray ionization (ESI), the molecule would be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. bldpharm.com

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include the loss of water (H₂O), carbon dioxide (CO₂), and the carboxylic acid group (COOH). Ring cleavage would also produce a series of smaller, identifiable fragment ions, helping to piece together the original structure. The fragmentation of peroxy acids, for example, shows distinct patterns compared to their corresponding carboxylic acids, often involving specific neutral losses that can be diagnostic. cam.ac.uk

Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Description |

|---|---|---|

| [M-H]⁻ | C₆H₇O₄⁻ | Deprotonated parent molecule |

| [M-H-H₂O]⁻ | C₆H₅O₃⁻ | Loss of water from the parent ion |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for the rapid identification of functional groups.

IR Spectroscopy: Carboxylic acids are readily identified in IR spectra by two very characteristic absorptions. libretexts.org The O-H bond of the carboxyl group results in a very broad absorption band typically found between 2500 and 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid, especially when dimerized through hydrogen bonding, gives a strong, broad absorption around 1710 cm⁻¹. libretexts.orgspectroscopyonline.com Additionally, the ketone carbonyl C=O stretch will show a strong absorption, typically around 1715-1730 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid functionalities will appear in the fingerprint region between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The C=O stretching vibrations also give rise to strong Raman bands. In some cases, the comparison of IR and Raman spectra can help identify centrosymmetric structures, such as the cyclic dimers formed by carboxylic acids. rsc.orgresearchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibration | Typical IR Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Ketone | C=O stretch | ~1715 - 1730 | Strong |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, Broad |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is a laboratory technique for the separation of a mixture. For compounds like this compound, liquid chromatography is the method of choice for determining purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a polar, acidic compound like this compound, reversed-phase HPLC is typically employed.

In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (buffered to an acidic pH to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative affinity for the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule absorb UV light. The retention time is characteristic of the compound under specific conditions, while the peak area is proportional to its concentration, allowing for accurate quantification.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UPLC is particularly advantageous for high-throughput analysis and for resolving complex mixtures containing structurally similar impurities. The coupling of UPLC with mass spectrometry (UPLC-MS) is a powerful combination, providing rapid separation along with highly sensitive and specific detection and identification of the target compound and any related substances. nih.govresearchgate.net This is especially useful for metabolomic analyses where numerous carboxylic acids may be present in a biological sample. nih.govresearchgate.net

Typical Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC or UPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient with an acid modifier (e.g., 0.1% Formic Acid) |

| Detection | UV (e.g., at 210 nm) or Mass Spectrometry (MS) |

| Purpose | Purity determination, quantitative analysis, impurity profiling |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is a crucial prerequisite to increase its volatility for GC analysis. Common derivatization strategies for keto acids include esterification of the carboxylic acid group and conversion of the keto group into a more stable and volatile derivative, such as an oxime.

A widely employed method involves a two-step derivatization process. researchgate.net First, the ketone functionality is protected through oximation, for instance, by reacting with methoxyamine hydrochloride. youtube.com This step is critical as it prevents tautomerization of the keto group, which could otherwise lead to the formation of multiple derivatives and complicate the chromatographic analysis. youtube.com Following oximation, the carboxylic acid group is converted into a volatile ester. Silylation is a common and effective method, where a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This derivatization significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation and subsequent detection, often by mass spectrometry (GC-MS). nih.gov

The resulting derivatized molecule, for instance, the methyl ester trimethylsilyl ether, can then be analyzed on a suitable GC column, typically a non-polar or medium-polar capillary column. The retention time of the derivative provides qualitative information, while the peak area allows for quantitative analysis. The mass spectrum obtained from GC-MS provides detailed structural information, confirming the identity of the derivative through its characteristic fragmentation pattern.

Table 1: Representative Gas Chromatography Data for a Derivatized Analog of this compound

| Derivative | Column | Carrier Gas | Injection Temp. (°C) | Oven Program | Detector | Retention Time (min) |

| Methyl ester, TMS ether | DB-5ms | Helium | 250 | 80°C (2 min), then 10°C/min to 280°C | Mass Spectrometer | 15.8 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical GC parameters and results for a derivatized cyclic keto acid.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound or its crystalline derivatives, single-crystal X-ray diffraction analysis would reveal the exact stereochemistry and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

In the solid state, it is anticipated that strong intermolecular hydrogen bonds would be a dominant feature of the crystal packing of this compound. The carboxylic acid group is an excellent hydrogen bond donor and acceptor, and the ketone oxygen and the pyran oxygen can also act as hydrogen bond acceptors. These interactions would likely lead to the formation of extended networks, such as dimers or chains, in the crystal lattice. mdpi.com

Table 2: Representative Crystallographic Data for a Substituted Tetrahydropyran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| Volume (ų) | 1005.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| Hydrogen Bonding | O-H···O |

Note: The data in this table is based on published crystallographic data for a related tetrahydropyran derivative and is intended to be representative of the type of information obtained from an X-ray crystal structure analysis. nih.govnih.gov

Theoretical and Computational Investigations of 4 Oxotetrahydro 2h Pyran 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for examining the electronic structure and energetics of molecules like 4-Oxotetrahydro-2H-pyran-3-carboxylic acid. These calculations provide a foundational understanding of the molecule's stability and reactivity.

Prediction of Molecular Conformations and Energetics

The tetrahydro-2H-pyran ring, the core of the target molecule, is known to adopt several conformations. Computational studies on the parent tetrahydro-2H-pyran have established the energetic hierarchy of these forms. The chair conformation is the most stable, followed by the twist and boat conformations. The presence of the oxo and carboxylic acid groups at the 3 and 4 positions introduces additional complexity due to potential intramolecular interactions and steric effects.

DFT calculations on related pyran derivatives have often identified a "flattened-boat" conformation in their crystalline structures. bohrium.com For this compound, it is anticipated that the chair conformation would be the most stable in the gas phase, but intermolecular forces in condensed phases could favor other forms. The relative energies of these conformers are critical for understanding the compound's behavior in different environments.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist | 5.9 |

| Boat | 6.9 |

Note: These values are for the parent tetrahydro-2H-pyran and serve as a baseline for understanding the conformational energetics of its derivatives.

Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, this includes studying reactions such as enolization, decarboxylation, or reactions involving the ketone and carboxylic acid functionalities. By calculating the energies of reactants, products, and transition states, the feasibility and pathways of various reactions can be predicted.

For instance, the elucidation of a reaction mechanism would involve locating the transition state structure and calculating its energy relative to the reactants. This energy barrier, or activation energy, is a key determinant of the reaction rate. While specific studies on this molecule are not prevalent, the methodologies are well-established in the study of other carboxylic acids and ketones.

In Silico Predictions of Structure-Reactivity Relationships

In silico methods provide a bridge between molecular structure and chemical reactivity. By calculating various molecular descriptors, it is possible to predict how this compound will interact with other chemical species. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability. scifiniti.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Computational Studies on Tautomerism and Isomerism

This compound can exhibit tautomerism, primarily keto-enol tautomerism, where a proton migrates from the alpha-carbon to the carbonyl oxygen, resulting in an enol form.

Computational studies on analogous systems, such as 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, have shown that the relative stability of the keto and enol tautomers can be quantified using DFT. scifiniti.com These studies often reveal that one tautomer is significantly more stable than the other, and the equilibrium can be influenced by the solvent. scifiniti.com For this compound, the keto form is expected to be the major tautomer, but the enol form may play a crucial role in its reactivity.

In addition to tautomerism, the molecule can exist as different stereoisomers due to the presence of chiral centers. Computational methods can be used to determine the relative energies of these isomers and to predict their spectroscopic properties, which can aid in their experimental identification.

| Tautomer | Relative Free Energy (kcal/mol) in a Polar Solvent | Relative Free Energy (kcal/mol) in a Nonpolar Solvent |

|---|---|---|

| Keto Form | 0.00 | 0.00 |

| Enol Form | Higher | Slightly Lower than in Polar |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-oxotetrahydro-2H-pyran-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via organobase-catalyzed multicomponent reactions. For example, L-proline or DABCO catalyzes one-pot reactions of acetylene carboxylic acid esters with α,β-unsaturated nitriles, yielding pyran derivatives (e.g., 2-amino-4H-pyran-3-carbonitrile precursors). Optimization involves adjusting solvent polarity (e.g., DMF vs. toluene), temperature (reflux vs. RT), and catalyst loading (1–10 mol%) to improve yields (70–90%) . Crystallization protocols using CHCl3:petroleum ether or CH3CN:water mixtures enhance purity .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- IR Spectroscopy : Identifies lactone (1740–1754 cm⁻¹) and carboxylic acid (1689–1692 cm⁻¹) carbonyl stretches .

- ¹H NMR : Key signals include aromatic protons (δ 7.49–8.94 ppm) and methylene groups (δ 5.19–5.21 ppm) adjacent to ester linkages .

- X-ray Crystallography : Resolves diastereomeric mixtures by confirming absolute configurations, as seen in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (R-factor = 0.054) .

Q. How can mechanistic insights guide the design of derivatives with improved stability?

- Methodological Answer : The formation of pyran derivatives via keto-enol tautomerization or Michael addition pathways (evidenced in organocatalytic reactions) suggests stabilizing derivatives through electron-withdrawing substituents (e.g., nitriles or esters) at the 3-position. For example, 6-acyloxymethyl derivatives exhibit enhanced stability via steric shielding of the lactone ring .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Cinchona alkaloids) induce stereocontrol. For instance, DABCO-mediated reactions favor trans-diastereomers (dr > 4:1) due to steric hindrance in transition states. Solvent effects (polar aprotic vs. nonpolar) further modulate selectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar pyran-carboxylic acid derivatives?

- Methodological Answer :

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., aromatic vs. olefinic protons) .

- Isotopic Labeling : Introduce ¹³C at the lactone carbonyl to track tautomerization dynamics via ¹³C NMR .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G*) to validate assignments .

Q. How can functionalization at the 6-position enhance biological activity while maintaining solubility?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxymethyl or sulfonamide) via nucleophilic substitution or ester hydrolysis. For example, 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives show improved aqueous solubility (logP reduction by 1.5 units) and retain antimicrobial activity (MIC = 2–8 µg/mL) .

Key Challenges & Solutions

- Challenge : Low yields in multicomponent reactions due to side-product formation.

Solution : Use high-throughput screening (HTS) to identify optimal stoichiometric ratios (e.g., 1:1.2:1 for aldehyde:nitrile:catalyst) . - Challenge : Poor solubility of carboxylic acid derivatives in biological assays.

Solution : Synthesize prodrugs (e.g., methyl esters) hydrolyzed in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.